molecular formula C9H11ClN2O5 B115786 2-Methoxy-5-nitrophenyl glycinate CAS No. 153562-56-2

2-Methoxy-5-nitrophenyl glycinate

Cat. No.: B115786
CAS No.: 153562-56-2
M. Wt: 262.65 g/mol
InChI Key: XHXBDXFPQVJXAF-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrophenyl glycinate is a chemical building block of significant interest in advanced synthetic and chemical biology research. Its primary research value lies in its potential role as a key intermediate in the construction of self-immolative linkers (SILs) . These specialized covalent assemblies are engineered to correlate the cleavage of two chemical bonds, enabling the controlled release of an active effector molecule, such as a drug or a fluorescent reporter, upon exposure to a specific stimulus . The structure of this compound, featuring a nitrophenyl moiety, suggests its utility in electron cascade systems. In such systems, the initial cleavage of a trigger group reveals an electron-donating center, initiating a spontaneous 1,6-elimination that travels through the molecular scaffold, ultimately leading to the release of the glycinate cargo or a further modified structure . Furthermore, the glycinate ester functional group makes it a versatile precursor for synthesizing amino acid-conjugated prodrugs. This approach is particularly valuable for enhancing the targeted delivery of active compounds, for instance, by exploiting amino acid transporters like LAT1 that are overexpressed in certain cancer cells, to improve therapeutic efficacy . Researchers leverage this compound in the development of novel prodrug strategies, diagnostic probes, and smart polymeric materials where precise, stimulus-triggered release is required.

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl) 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5.ClH/c1-15-7-3-2-6(11(13)14)4-8(7)16-9(12)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXBDXFPQVJXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165355
Record name 2-Methoxy-5-nitrophenyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153562-56-2
Record name 2-Methoxy-5-nitrophenyl glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153562562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-nitrophenyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-nitrophenyl glycinate typically involves the nitration of 2-methoxyphenol followed by glycine esterification. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The resulting 2-methoxy-5-nitrophenol is then reacted with glycine or its derivatives under esterification conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitrophenyl glycinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Hydroxy derivatives: Formed by the demethylation of the methoxy group.

    Substituted phenyl glycinates: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 2-Methoxy-5-nitrophenyl glycinate serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

  • Biological Activity Studies : The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Research indicates that it may interact with specific molecular targets within biological systems, influencing cellular processes.

Medicine

  • Therapeutic Applications : There is ongoing research into the potential use of this compound in drug development. Its unique structure may provide avenues for creating new therapeutic agents targeting various diseases.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsPrimary Application
This compoundMethoxy and nitro groups with glycinate moietyOrganic synthesis, potential drug development
2-Methoxy-5-nitrophenolMethoxy and nitro groupsPrecursor in organic synthesis
2-Methoxy-5-nitroanilineAmino group instead of glycinateEnzyme inhibition studies
2-Methoxy-5-nitrobenzoic acidCarboxylic acid groupProduction of specialty chemicals

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The mechanism involved bioreduction of the nitro group, leading to reactive intermediates that disrupt bacterial cell function.

Case Study 2: Drug Development

Research conducted by pharmaceutical scientists explored the compound's role as a lead structure for developing new anti-inflammatory drugs. The study highlighted its ability to modulate inflammatory pathways in cellular models, suggesting potential therapeutic benefits in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-methoxy-5-nitrophenyl glycinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Varying Substituents

5-Methoxy-2-nitrophenol
  • Structure: Contains a phenolic hydroxyl group instead of the glycinate ester.
  • Applications : Used as a precursor in synthesizing dyes, pharmaceuticals, and agrochemicals. Its nitro and methoxy groups enhance reactivity in electrophilic substitution reactions .
  • Key Difference : Lacks the glycinate ester, limiting its utility in photolabile release systems.
N-(2-Methoxy-5-nitrophenyl)acetamide
  • Structure : Substitutes the glycinate ester with an acetamide group.
  • Applications : Serves as an intermediate in organic synthesis. The acetamide group increases stability compared to esters but reduces hydrolytic lability .
  • Key Difference : Reduced photoresponsiveness compared to glycinate esters.
2-Ethoxy-5-nitrophenyl Glycinate
  • Structure : Ethoxy (-OCH₂CH₃) replaces methoxy at the 2-position.
  • Applications : Similar photolabile applications as the methoxy variant. The ethoxy group may alter solubility and light-triggered release kinetics due to increased hydrophobicity .
5-Methoxy-2-nitrophenylacetic Acid
  • Structure : Features an acetic acid moiety instead of the glycinate ester.
  • Applications : Used in derivatization reactions for analytical chemistry. The carboxylic acid group enables conjugation with amines or alcohols .
  • Key Difference : Enhanced polarity compared to ester derivatives, affecting membrane permeability.

Functional Comparison Table

Compound Name Key Functional Groups Applications Stability/Solubility Insights Reference
2-Methoxy-5-nitrophenyl glycinate Glycinate ester, NO₂, OCH₃ Photolabile neurotransmitter release Moderate solubility in polar solvents; light-sensitive
5-Methoxy-2-nitrophenol Phenolic -OH, NO₂, OCH₃ Synthetic precursor for dyes/drugs High solubility in basic aqueous media
N-(2-Methoxy-5-nitrophenyl)acetamide Acetamide, NO₂, OCH₃ Organic synthesis intermediate High thermal stability; low hydrolytic lability
2-Ethoxy-5-nitrophenyl glycinate Glycinate ester, NO₂, OCH₂CH₃ Comparative photolysis studies Lower solubility than methoxy analog due to ethoxy group
5-Methoxy-2-nitrophenylacetic Acid Carboxylic acid, NO₂, OCH₃ Derivatization for analytical chemistry High polarity limits lipid bilayer penetration

Biological Activity

2-Methoxy-5-nitrophenyl glycinate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, along with a glycinate moiety, presents unique properties that may be leveraged in various applications, particularly in pharmacology and biochemistry.

The synthesis of this compound typically involves the nitration of 2-methoxyphenol followed by esterification with glycine. The nitration process is performed using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting compound is then reacted with glycine or its derivatives under esterification conditions.

PropertyValue
Molecular FormulaC₉H₁₀N₂O₃
Molecular Weight182.19 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro and methoxy groups. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects such as antimicrobial and anti-inflammatory activities. The methoxy group influences the compound's lipophilicity, which affects its membrane permeability and distribution within biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitro groups can inhibit bacterial growth by disrupting cellular processes. The exact mechanism often involves the generation of reactive nitrogen species that damage bacterial DNA and proteins.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various nitrophenol derivatives, including this compound, revealed a significant reduction in the growth of Staphylococcus aureus when treated with these compounds. The study utilized disk diffusion methods to assess antibacterial activity, showing zones of inhibition correlating with increased concentrations of the compound .
  • Inflammation Model :
    In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers compared to control groups. This suggests a protective role against inflammation, potentially through modulation of NF-κB signaling pathways .

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison with Related Compounds

CompoundStructure TypeBiological Activity
2-Methoxy-5-nitrophenolPhenolic derivativeAntimicrobial
2-Methoxy-5-nitroanilineAmino derivativeAnticancer
Ethyl N-(4-methoxy-2-nitrophenyl)glycinateGlycinate derivativeModerate antimicrobial

Q & A

Q. What are the recommended methods for synthesizing 2-methoxy-5-nitrophenyl glycinate, and how can purity be optimized?

Synthesis typically involves coupling 2-methoxy-5-nitrophenol derivatives with glycine via esterification or amidation. For example, ethyl 3-((2-methoxy-5-nitrophenyl)amino) derivatives ( ) suggest using amino-group reactivity for conjugation. Optimize purity via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm via HPLC (C18 column, UV detection at ~300 nm for nitroaromatic absorption). Intermediate characterization with 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and LC-MS ensures stepwise fidelity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and electrochemical techniques:

  • UV-Vis spectroscopy : Identify π→π* transitions of the nitro group (~260–300 nm) and assess solvatochromic effects in varying solvents .
  • Cyclic voltammetry : Study redox behavior of the nitro group (e.g., reduction peaks near -0.9 V vs. SCE) and glycinate-metal interactions, referencing voltammetric studies on neptunyl glycinate complexes .
  • FT-IR : Confirm ester/amide bonds (C=O stretch at ~1700 cm1^{-1}) and nitro symmetric/asymmetric vibrations (~1520, 1350 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods due to potential nitro compound volatility .
  • Waste disposal : Segregate nitroaromatic waste and neutralize acidic byproducts (e.g., glycine hydrolysis) before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous systems?

The glycinate moiety’s complexation behavior is pH-dependent. Below pH 2.7, glycinate remains uncomplexed, but above pH 3.8, ligand exchange occurs, destabilizing the compound (analogous to neptunium-glycinate instability at higher pH). Monitor degradation via time-resolved UV-Vis or HPLC, noting nitro group reduction products (e.g., amine derivatives) under acidic/alkaline conditions .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. Methoxy groups at the ortho position further direct substitution (e.g., para to nitro). For example, glycinate’s amine group can participate in SNAr reactions, forming heterocyclic derivatives. Kinetic studies using 13C^{13}C-labeling or stopped-flow spectrometry can elucidate rate constants and intermediate formation .

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Discrepancies may arise from variable metal-chelation efficiency (e.g., zinc or iron) or batch-specific impurities. To address this:

  • Standardize metal content : Use ICP-MS to quantify trace metals in synthetic batches .
  • Dose-response studies : Test bioactivity across a concentration gradient (e.g., 25–75% supplementation ratios) to identify non-linear effects, as seen in zinc glycinate studies .

Q. What advanced techniques are suitable for studying glycinate-mediated metal complexation in biological systems?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) between glycinate and divalent metals (e.g., Zn2+^{2+}) .
  • X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) in metal-glycinate complexes .

Methodological Notes

  • Contradiction Analysis : When reproducibility issues arise, cross-validate results using orthogonal methods (e.g., compare HPLC purity with 1H^1H-NMR integration) .
  • Experimental Design : For kinetic studies, maintain glycinate concentrations below 0.30 M in acidic conditions to avoid complex dissociation artifacts .

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